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Compound of Interest

Compound Name:

3-Chloro-4-(3-

fluorophenoxy)aniline

hydrochloride

CAS No.: 1185297-43-1

Cat. No.: B1421145 Get Quote

Content Type: Technical Whitepaper Subject: Molecular Weight Characterization, Synthesis,

and Analytical Profiling Target Audience: Medicinal Chemists, Process Development Scientists,

QA/QC Professionals

Executive Summary
3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is a diaryl ether building block. Its

structural integrity is pivotal for the efficacy of downstream kinase inhibitors, where the 3-

chloro-4-phenoxy motif often occupies the hydrophobic pocket of the ATP-binding site in

kinases. Precise determination of its molecular weight (MW) is not merely a theoretical exercise

but a stoichiometric necessity for Good Manufacturing Practice (GMP) synthesis, particularly

when calculating molar equivalents for coupling reactions (e.g., urea formation or heterocycle

installation).

Chemical Identity & Molecular Weight Analysis[1][2]
[3][4]
Structural Nomenclature

IUPAC Name: 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride[1]
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Common Name: 3-Chloro-4-(3-fluorophenoxy)benzenamine HCl[1]

CAS Number (Free Base): 524953-60-4[2]

CAS Number (HCl Salt): 1185297-43-1 (Representative for salt forms)

Molecular Weight Calculation
The molecular weight must be calculated with high precision to account for the isotopic

abundance of Chlorine (

vs

), which significantly impacts Mass Spectrometry (MS) validation.

Empirical Formula (Free Base):

Empirical Formula (HCl Salt):

Table 1: Stoichiometric Mass Breakdown (HCl Salt)

Element Symbol Count
Atomic
Mass
(IUPAC)

Subtotal
Mass (
g/mol )

Contributio
n %

Carbon C 12 12.011 144.132 52.58%

Hydrogen H 10 1.008 10.080 3.68%

Chlorine Cl 2 35.450 70.900 25.86%

Fluorine F 1 18.998 18.998 6.93%

Nitrogen N 1 14.007 14.007 5.11%

Oxygen O 1 15.999 15.999 5.84%

Total MW
274.116

g/mol
100%
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Critical Note on Stoichiometry: When using the hydrochloride salt in coupling reactions, you

must account for the 15.3% mass difference compared to the free base (MW 237.66 g/mol ).

Failure to adjust the weight charge will result in under-dosing the nucleophile, leading to

incomplete conversion of the electrophilic partner.

Synthetic Route & Manufacturing
The synthesis of this moiety typically follows a nucleophilic aromatic substitution (

) followed by a nitro reduction. This route is preferred over Buchwald-Hartwig coupling for cost-
efficiency at scale.

Reaction Scheme (Graphviz Visualization)

3,4-Dichloronitrobenzene
(Starting Material 1)

Intermediate 1:
2-Chloro-1-(3-fluorophenoxy)-4-nitrobenzene

K2CO3, DMF
100°C, SNAr

3-Fluorophenol
(Starting Material 2)

Free Base:
3-Chloro-4-(3-fluorophenoxy)aniline

Fe/NH4Cl or H2/Pd-C
Nitro Reduction Target Product:

3-Chloro-4-(3-fluorophenoxy)aniline HCl

HCl (g) in Dioxane
Salt Formation

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway from commercially available precursors to the

hydrochloride salt.

Detailed Protocol
Ether Formation (

):

Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 3-Fluorophenol (1.1 eq), Potassium

Carbonate (
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, 2.0 eq).

Conditions: DMF or DMSO at 80-100°C for 4-6 hours.

Mechanism: The chlorine at the 4-position is activated by the para-nitro group, allowing

selective displacement by the phenoxide. The chlorine at the 3-position remains intact due

to steric hindrance and lack of resonance activation.

Checkpoint: Monitor disappearance of 3,4-dichloronitrobenzene by HPLC.

Nitro Reduction:

Method A (Lab Scale): Iron powder (Fe) and Ammonium Chloride (

) in Ethanol/Water. Reflux for 2 hours.

Method B (Scale-Up): Catalytic hydrogenation (

, 50 psi) with Pd/C or Raney Nickel in Methanol.

Purification: The free base aniline is often an oil or low-melting solid. It is extracted into

Ethyl Acetate and washed with brine.[3]

Salt Formation:

Dissolve the crude aniline in anhydrous 1,4-Dioxane or Diethyl Ether.

Add 4M HCl in Dioxane dropwise at 0°C.

The hydrochloride salt precipitates as a white to off-white solid.

Filtration: Collect under nitrogen to prevent oxidation.

Analytical Characterization (QC)[1]
To validate the identity and purity of the synthesized material, the following analytical

parameters should be met.

Proton NMR ( -NMR) Expectations
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Solvent: DMSO-

Amine Protons: Broad singlet at

9.0–10.0 ppm (indicative of

in salt form).

Aromatic Region (

6.5–7.5 ppm):

Ring A (Aniline side): Distinct coupling pattern for 1,3,4-substitution. Look for a doublet (d)

at position 5 (ortho to ether), a doublet of doublets (dd) at position 6, and a doublet (d) at

position 2 (ortho to Cl).

Ring B (Phenoxy side): Complex multiplet due to 3-fluoro substitution. The fluorine will

cause

coupling, splitting signals further.

Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization, Positive Mode).

Parent Ion (

): 238.04 m/z (based on

).

Isotopic Pattern: You must observe a characteristic 3:1 ratio between m/z 238 and 240,

confirming the presence of a single Chlorine atom.

Purity Specification (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.
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Detection: UV at 254 nm.

Acceptance Criteria: >98.0% area purity.

Key Impurity: Residual 3-fluorophenol (retention time usually earlier than product) or

unreduced nitro intermediate (retention time significantly later).

Handling & Stability
Hygroscopicity: HCl salts of anilines are moderately hygroscopic. Store in a desiccator.

Oxidation: Anilines are prone to oxidation (browning) upon exposure to air and light. Store

under Argon or Nitrogen at -20°C for long-term retention.

Safety: This compound is a halogenated aromatic amine. Handle with extreme caution

(potential genotoxicity). Use full PPE including a respirator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1421145?utm_src=pdf-body
https://www.benchchem.com/product/b1421145?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride [biogen.es]

2. 3-chloro-aniline | Sigma-Aldrich [sigmaaldrich.com]

3. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook
[chemicalbook.com]

To cite this document: BenchChem. [Technical Profile: 3-Chloro-4-(3-fluorophenoxy)aniline
Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421145#3-chloro-4-3-fluorophenoxy-aniline-
hydrochloride-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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